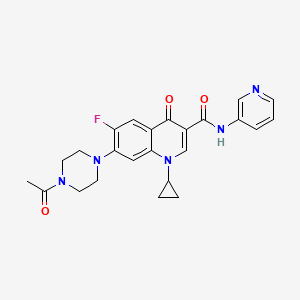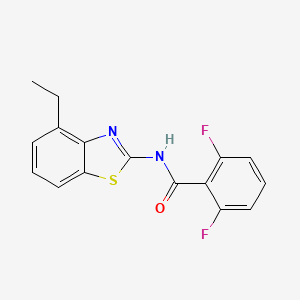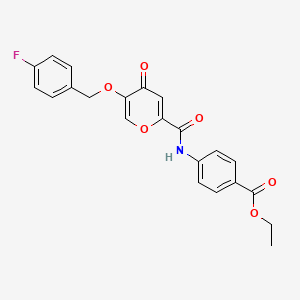
1-(7-Phenyl-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Phenyl-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazepane derivative that has been synthesized using different methods. The compound has shown promising results in various scientific studies, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis of Furan and Cyclopentenone Derivatives
1-(7-Phenyl-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one and related compounds serve as intermediates in the synthesis of heterocyclic compounds like furans and cyclopentenones, which are crucial in organic synthesis and pharmaceutical chemistry. Watterson et al. (2003) detailed the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a versatile reagent in the creation of such compounds, indicating its significance in constructing complex molecular structures (Watterson et al., 2003).
Antimicrobial Applications
Compounds structurally related to this compound have shown potential as antimicrobial agents. For instance, Chate et al. (2011) synthesized a series of 1,5-Benzothiazepines showing potent antimicrobial activities comparable to standard drugs. This underlines the potential utility of these compounds in developing new antimicrobial agents (Chate et al., 2011).
Anticonvulsant Activity
Derivatives of this compound, specifically those involving phenylsulfonylurea/thiourea, have been studied for their anticonvulsant activity. Thakur et al. (2017) synthesized and evaluated a series of such derivatives, identifying some as significantly effective in anticonvulsant models. This suggests the potential therapeutic applications of these compounds in neurological disorders (Thakur et al., 2017).
Synthesis of 3D Fragments for Screening Libraries
This compound can be a precursor in synthesizing three-dimensional fragments, such as 1,4-thiazepanones and 1,4-thiazepanes, which are underrepresented in fragment screening libraries. Pandey et al. (2020) highlighted the significance of these compounds as new BET bromodomain ligands, indicating their potential in drug discovery and molecular library enhancement (Pandey et al., 2020).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S2/c22-20(12-16-26(23,24)18-9-5-2-6-10-18)21-13-11-19(25-15-14-21)17-7-3-1-4-8-17/h1-10,19H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJKZWIQTMBUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2560738.png)


![N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2560743.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide](/img/structure/B2560746.png)
![N'-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2560747.png)



![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2560757.png)
